molecular formula C34H55NO3 B1220452 N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[A]phenanthren-7-YL]-N-methylundecanamide CAS No. 98007-99-9

N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[A]phenanthren-7-YL]-N-methylundecanamide

Katalognummer: B1220452
CAS-Nummer: 98007-99-9
Molekulargewicht: 525.8 g/mol
InChI-Schlüssel: BVVFOLSZMQVDKV-KXQIQQEYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

ICI-164384 ist eine steroidale Verbindung und unterliegt verschiedenen chemischen Reaktionen, die für Steroide typisch sind. Dazu gehören:

Vergleich Mit ähnlichen Verbindungen

ICI-164384 ist eng verwandt mit Fulvestrant, einem weiteren steroidalen Antiöstrogen. Beide Verbindungen sind reine Antiöstrogene ohne intrinsische östrogene Aktivität, aber Fulvestrant ist potenter . Andere ähnliche Verbindungen umfassen:

Biologische Aktivität

N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[A]phenanthren-7-YL]-N-methylundecanamide (commonly referred to as AOE) is a steroidal compound with notable biological activity. This article explores its molecular characteristics and various biological effects reported in scientific literature.

Molecular Characteristics

The molecular formula of AOE is C34H55NO3C_{34}H_{55}NO_3, with a molecular weight of approximately 525.805 Da. The compound features multiple hydroxyl groups and a complex steroid structure which contributes to its biological activities.

PropertyValue
Molecular FormulaC34H55NO3
Molecular Weight525.805 Da
IUPAC NameN-butyl-11-[(7R,...]-N-methylundecanamide
InChI KeyBVVFOLSZMQVDKV-KXQIQQEYSA-N

Estrogen Receptor Modulation

AOE has been studied for its interaction with estrogen receptors (ERs). It acts as a selective estrogen receptor modulator (SERM), showing both agonistic and antagonistic properties depending on the tissue context. Research indicates that AOE can influence gene expression related to estrogen signaling pathways. For instance:

  • Agonistic Activity : In certain tissues like breast and bone, AOE may promote estrogen-like effects beneficial for bone density and reducing osteoporosis risk.
  • Antagonistic Activity : In other tissues such as the uterus, it may inhibit estrogen-induced proliferation.

This dual action suggests potential therapeutic applications in hormone-related conditions such as breast cancer and osteoporosis .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of AOE. It has been shown to inhibit the activation of key inflammatory pathways such as NF-κB and NLRP3 inflammasome in various animal models. Notably:

  • Colitis Model : In a DSS-induced colitis model in mice, AOE administration resulted in reduced inflammatory markers and improved histopathological scores compared to control groups.
  • Mechanism : The compound decreased the expression of pro-inflammatory cytokines like IL-6 and TNF-alpha in colon tissues .

Neuroprotective Properties

Emerging evidence suggests that AOE may exert neuroprotective effects. It has been linked to the modulation of neuroinflammatory responses and the promotion of neuronal survival under stress conditions. For example:

  • Oxidative Stress Reduction : AOE treatment has been associated with decreased levels of reactive oxygen species (ROS) in neuronal cultures.
  • Cognitive Function : In animal studies assessing cognitive decline models, AOE demonstrated potential benefits in memory retention and learning capabilities .

Case Studies

Several case studies have examined the effects of AOE on different biological systems:

  • Breast Cancer Cell Lines : A study assessed the impact of AOE on MCF-7 breast cancer cells. Results indicated that AOE inhibited cell proliferation through ER-mediated pathways.
  • Inflammatory Bowel Disease (IBD) : Another investigation focused on the efficacy of AOE in IBD models where it significantly alleviated symptoms and improved mucosal healing .

Eigenschaften

CAS-Nummer

98007-99-9

Molekularformel

C34H55NO3

Molekulargewicht

525.8 g/mol

IUPAC-Name

N-butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]-N-methylundecanamide

InChI

InChI=1S/C34H55NO3/c1-4-5-22-35(3)32(38)15-13-11-9-7-6-8-10-12-14-25-23-26-24-27(36)16-17-28(26)29-20-21-34(2)30(33(25)29)18-19-31(34)37/h16-17,24-25,29-31,33,36-37H,4-15,18-23H2,1-3H3/t25-,29-,30+,31+,33-,34+/m1/s1

InChI-Schlüssel

BVVFOLSZMQVDKV-KXQIQQEYSA-N

SMILES

CCCCN(C)C(=O)CCCCCCCCCCC1CC2=C(C=CC(=C2)O)C3C1C4CCC(C4(CC3)C)O

Isomerische SMILES

CCCCN(C)C(=O)CCCCCCCCCC[C@@H]1CC2=C(C=CC(=C2)O)[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O

Kanonische SMILES

CCCCN(C)C(=O)CCCCCCCCCCC1CC2=C(C=CC(=C2)O)C3C1C4CCC(C4(CC3)C)O

Key on ui other cas no.

98007-99-9

Synonyme

ICI 164 384
ICI 164384
ICI-164384
N-n-butyl-N-methyl-11-(3,17beta-dihydroxyestra-1,3,5(10)-trien-7alpha-yl)undecanamide

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[A]phenanthren-7-YL]-N-methylundecanamide
Reactant of Route 2
N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[A]phenanthren-7-YL]-N-methylundecanamide
Reactant of Route 3
Reactant of Route 3
N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[A]phenanthren-7-YL]-N-methylundecanamide
Reactant of Route 4
N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[A]phenanthren-7-YL]-N-methylundecanamide
Reactant of Route 5
Reactant of Route 5
N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[A]phenanthren-7-YL]-N-methylundecanamide
Reactant of Route 6
N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[A]phenanthren-7-YL]-N-methylundecanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.